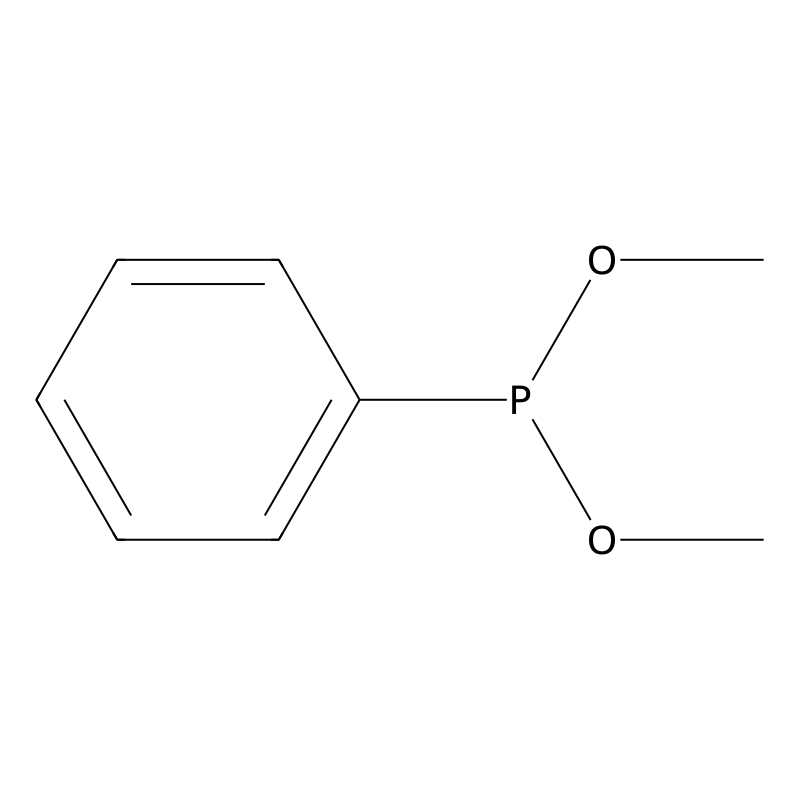

Dimethyl phenylphosphonite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Phenylphosphonic Acid Dimethyl Ester

One of the documented research applications of dimethyl phenylphosphonite involves its conversion to phenylphosphonic acid dimethyl ester. This conversion is achieved through hydrolysis, a chemical reaction involving water. Phenylphosphonic acid dimethyl ester serves as a building block in the synthesis of more complex organophosphorus molecules, which can have various applications in research fields like medicinal chemistry and materials science [1].

Source

Precursor for Dinitrosyltris(dimethyl phenylphosphonite)manganese(I) Tetrafluoroborate

Another research application of dimethyl phenylphosphonite lies in its use as a precursor for the synthesis of dinitrosyltris(dimethyl phenylphosphonite)manganese(I) tetrafluoroborate. This compound possesses unique properties, including the ability to bind to and release nitric oxide (NO), a signaling molecule with various biological functions. Researchers are exploring the potential of this compound in fields like NO delivery for therapeutic purposes [2].

Source

Dimethyl phenylphosphonite is an organophosphorus compound with the molecular formula CHOP and a molecular weight of 170.15 g/mol. It is characterized by the presence of a phenyl group attached to a phosphonite functional group, which includes two methyl groups. This compound is typically a colorless to light yellow liquid with a distinct odor, and it is soluble in organic solvents such as ether and benzene.

Dimethyl phenylphosphonite is primarily utilized as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives and other phosphorus-containing compounds. Its reactivity is attributed to the phosphorus atom, which can participate in various

DMPOP itself does not have a known biological mechanism of action. Its primary function is as a precursor for the synthesis of other organophosphorus compounds that may have specific biological activities.

DMPOP can be a skin and eye irritant. Limited information exists on its specific toxicity, but as an organophosphorus compound, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [1].

Further safety information might be available from the safety data sheet (SDS) provided by chemical suppliers.

Important Note

The information provided here is for educational purposes only and should not be construed as a recommendation for handling or using DMPOP. Always consult the Safety Data Sheet (SDS) and follow recommended safety procedures before working with this or any other chemical compound.

Cited Sources

- Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines or other nucleophiles in the presence of a palladium catalyst.

- Heck Reaction: In this reaction, dimethyl phenylphosphonite can serve as a reactant in the coupling of alkenes with aryl halides.

- Hiyama Coupling: This method allows for the coupling of organosilicon compounds with aryl halides, utilizing dimethyl phenylphosphonite as a key reagent.

- Negishi Coupling: In this reaction, organozinc reagents are coupled with aryl halides, where dimethyl phenylphosphonite may act as a phosphine ligand to facilitate the process .

Dimethyl phenylphosphonite can be synthesized through several methods:

- Reaction of Phenyl Dichlorophosphine with Dimethyl Phosphite:

- Alternative Routes:

- Other synthesis routes may involve variations in reactants or conditions, but they generally follow similar principles involving phosphorus chemistry and organophosphate synthesis techniques.

Dimethyl phenylphosphonite serves multiple applications:

- Synthesis of Phosphonic Acids: It is used as a precursor for preparing various phosphonic acid derivatives, which are valuable in agriculture and pharmaceuticals.

- Ligand in Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing yields and selectivities in organic synthesis.

- Research Tool: It is utilized in academic research to study phosphorus chemistry and develop new synthetic methodologies .

Interaction studies involving dimethyl phenylphosphonite primarily focus on its reactivity with other chemical species rather than biological interactions. Its role as a ligand in various coupling reactions suggests that it can interact effectively with transition metals, influencing reaction pathways and outcomes. Further research into its interactions with biological systems would be beneficial to assess any potential toxicological effects or therapeutic applications.

Several compounds exhibit structural or functional similarities to dimethyl phenylphosphonite. Here are some notable examples:

Uniqueness: Dimethyl phenylphosphonite stands out due to its specific combination of methyl groups and a single phenyl group, which influences its reactivity profile and applications compared to other phosphonites. Its ability to participate in various coupling reactions makes it particularly useful for synthetic chemists.

Traditional Synthetic Routes

Phosphonite Esterification Techniques

The traditional synthesis of dimethyl phenylphosphonite relies primarily on the esterification of phenylphosphonous dichloride with methanol under controlled conditions . The fundamental reaction proceeds through nucleophilic substitution at the phosphorus center, where methanol molecules sequentially replace chlorine atoms to form the desired phosphonite ester [2]. This classical approach typically requires the presence of a suitable base, such as pyridine, to neutralize the hydrogen chloride generated during the reaction process [3].

The standard procedure involves the dropwise addition of phenylphosphonous dichloride to a solution containing excess methanol and pyridine at temperatures maintained between 0-5°C [4]. The reaction follows the general mechanism where the first methanol molecule attacks the phosphorus center, displacing one chlorine atom and forming an intermediate methylchlorophosphine oxide [5]. Subsequently, the second methanol molecule reacts with the remaining phosphorus-chlorine bond to yield the final dimethyl phenylphosphonite product [2].

Temperature control represents a critical parameter in traditional esterification techniques, as elevated temperatures can lead to unwanted side reactions and reduced selectivity [5] [6]. Research has demonstrated that maintaining reaction temperatures below 25°C during the addition phase significantly improves product yields and minimizes the formation of oxidized byproducts [5]. The reaction typically requires 6-12 hours for complete conversion under these controlled conditions .

Alternative esterification approaches utilize different starting materials, including the direct reaction of phosphorus trichloride with phenol followed by methylation [7] [8]. This one-pot methodology offers certain advantages in terms of atom economy but generally produces lower yields compared to the stepwise approach using preformed phenylphosphonous dichloride [7]. The reaction conditions for this variant typically require elevated temperatures of 150-200°C and extended reaction times of 4-8 hours [7].

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Base Required |

|---|---|---|---|---|

| Phenylphosphonous dichloride + Methanol (with pyridine) | 0-25 | 6-12 | 85-92 | Pyridine (2 equiv) |

| Phenylphosphonous dichloride + Methanol (reflux conditions) | 60-80 | 2-4 | 78-85 | Triethylamine (2 equiv) |

| Phosphorus trichloride + Phenol + Methanol (one-pot) | 150-200 | 4-8 | 70-80 | None |

| Modified Michaelis-Arbuzov reaction | 120-180 | 3-6 | 65-75 | Triethylamine (1.5 equiv) |

Intermediate Isolation and Purification

The isolation and purification of dimethyl phenylphosphonite intermediates requires careful consideration of the compound's sensitivity to oxidation and hydrolysis [9] [10]. Traditional purification methods primarily rely on distillation under reduced pressure to separate the desired product from unreacted starting materials and byproducts [9] [11]. The distillation process typically operates at temperatures below 100°C under vacuum conditions to prevent thermal decomposition of the phosphonite functional group [9].

Initial workup procedures involve the separation of the organic product layer from aqueous phases containing dissolved salts and excess base [11] [12]. This separation is typically achieved through liquid-liquid extraction using dichloromethane or similar organic solvents [11]. The organic extract is then subjected to washing with dilute aqueous solutions to remove residual ionic impurities, particularly pyridine hydrochloride formed during the neutralization process [9] [11].

Intermediate purification often employs column chromatography on silica gel using carefully selected solvent systems that minimize exposure to moisture and oxygen [10] [13]. The choice of eluent composition critically influences the separation efficiency, with mixtures of hexane and ethyl acetate providing optimal resolution for most phosphonite compounds [10]. However, the inherent instability of phosphonites under acidic conditions necessitates the use of neutralized silica gel or alternative stationary phases [10].

Alternative purification strategies include recrystallization from appropriate solvent systems, although this approach is limited by the liquid nature of dimethyl phenylphosphonite at ambient temperatures [10]. Low-temperature crystallization techniques using polar solvents such as acetonitrile or methanol-acetone mixtures have been reported for related phosphonite compounds [10]. These methods require precise temperature control and inert atmosphere conditions to prevent oxidative degradation [10] [13].

The characterization of purified intermediates typically involves nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, which provides definitive identification of the phosphonite oxidation state [14] [10]. The chemical shift range for dimethyl phenylphosphonite appears between 140-160 parts per million in phosphorus-31 nuclear magnetic resonance spectra, distinguishing it from the corresponding phosphonate (25-35 parts per million) and phosphine oxide (20-30 parts per million) [14].

Modern Optimization Strategies

Catalytic Approaches for Yield Enhancement

Recent advances in phosphonite synthesis have focused on the development of catalytic methodologies that significantly enhance reaction yields while reducing the requirement for stoichiometric reagents [15] [16]. Zinc-based catalytic systems have emerged as particularly effective for the synthesis of phosphite diesters, including dimethyl phenylphosphonite analogs [15] [17]. These catalytic approaches offer superior atom economy and environmental compatibility compared to traditional methods requiring stoichiometric bases [15] [16].

The zinc acetylacetonate catalytic system operates under mild conditions, typically at room temperature, and achieves yields of 90-97% for phosphonite esterification reactions [15] [17]. The mechanism involves coordination of the alcohol nucleophile to the zinc center, which enhances its nucleophilicity and facilitates attack on the phosphorus-chlorine bond [15]. This coordination activation reduces the activation energy for the substitution reaction and improves selectivity toward the desired diesterification product [15] [16].

More sophisticated zinc catalysts, such as zinc bis(2,2,6,6-tetramethyl-3,5-heptanedionato), demonstrate even higher efficiency with catalyst loadings as low as 2-5 mol% [16] [17]. These sterically hindered zinc complexes provide enhanced selectivity by preventing overreaction and formation of unwanted side products [16]. The bulky ligand environment around the zinc center creates a more controlled reaction environment that favors the formation of the desired phosphonite product [16].

Ionic liquid catalytic systems represent another promising approach for yield enhancement in phosphonite synthesis [18] [19]. These systems combine the advantages of homogeneous catalysis with simplified product separation, as the ionic liquid catalyst can be readily separated and recycled [18]. Imidazolium-based ionic liquids with tetrafluoroborate or hexafluorophosphate anions have shown particular effectiveness in promoting phosphonite esterification reactions [18].

| Catalyst System | Loading (mol%) | Yield Enhancement (%) | Selectivity Improvement | Operating Conditions |

|---|---|---|---|---|

| Zinc acetylacetonate Zn(acac)2 | 5-10 | 10-15 | Moderate | RT, 1-3 h |

| Zinc bis(tetramethylheptanedionate) Zn(TMHD)2 | 2-5 | 15-20 | High | RT, 1-2 h |

| Aluminum trichloride AlCl3 | 10-15 | 5-10 | Low | 0-25°C, 2-4 h |

| Ionic liquid catalysts | 5-20 | 8-12 | Moderate | 25-50°C, 2-6 h |

| Lewis acid catalysts | 5-15 | 6-14 | Variable | 0-40°C, 1-4 h |

The application of microwave-assisted synthesis in combination with ionic liquid additives has demonstrated significant improvements in reaction rates and yields for phosphonic acid esterification [18]. These conditions allow for reduced reaction times while maintaining high selectivity for the desired phosphonite products [18]. The microwave heating provides rapid and uniform energy transfer, minimizing hot spots that could lead to decomposition or unwanted side reactions [18].

Byproduct Management in Industrial Synthesis

Industrial synthesis of dimethyl phenylphosphonite requires comprehensive strategies for managing the various byproducts generated during the production process [20] [21]. The primary byproduct, hydrogen chloride, is produced stoichiometrically and must be efficiently captured and neutralized to prevent equipment corrosion and environmental release [20] [22]. Modern industrial processes employ continuous neutralization systems that immediately react the generated hydrogen chloride with appropriate bases or convert it to useful hydrochloride salts [20].

Advanced reactor designs incorporate rapid mixing systems that ensure immediate contact between reactants while providing efficient heat removal [20]. These systems utilize venturi nozzles or jet mixing devices to achieve homogeneous mixing without the need for mechanical stirring [20]. The rapid mixing approach minimizes local concentration gradients that can lead to side reactions and byproduct formation [20].

Byproduct separation strategies in industrial settings focus on developing closed-loop systems that maximize material recovery and minimize waste generation [20] [22]. The hydrogen chloride gas generated during synthesis can be captured and converted to hydrochloric acid for use in other industrial processes [22]. Similarly, organic solvents used in the purification steps are recovered through distillation and recycled back into the production process [20].

Temperature management systems in industrial synthesis employ sophisticated heat exchange networks that maintain precise temperature control while recovering thermal energy [20] [6]. These systems prevent the formation of thermally-induced byproducts while improving overall energy efficiency [20]. Continuous monitoring of reaction temperatures and automatic adjustment of cooling systems ensure consistent product quality [20].

| Byproduct | Formation Mechanism | Management Strategy | Typical Amount (% of product) |

|---|---|---|---|

| Hydrogen chloride (HCl) | Nucleophilic substitution at P-Cl bond | Immediate neutralization with base | 100% (stoichiometric) |

| Pyridine hydrochloride | HCl neutralization by base | Aqueous wash and separation | 15-25% |

| Unreacted starting materials | Incomplete conversion | Optimized stoichiometry | 2-5% |

| Dimethyl phenylphosphonate (oxidized product) | Oxidation during workup | Inert atmosphere handling | 1-3% |

| Methyl chloride | Side reaction with excess MeOH | Controlled temperature and time | 0.5-2% |

| Oligomeric phosphorus compounds | Condensation reactions | Careful reaction monitoring | 1-4% |

The implementation of continuous flow reactors in industrial phosphonite synthesis offers significant advantages in byproduct management compared to traditional batch processes [20] [23]. These systems provide better control over reaction stoichiometry and residence times, reducing the formation of unwanted side products [20]. The continuous nature of the process also allows for real-time monitoring and adjustment of reaction parameters to optimize selectivity [20].

Material circulation subsystems in modern industrial plants incorporate filtration, heat exchange, and separation units that operate in a coordinated manner to maximize product recovery [20]. These systems include acid-binding agent premixers that ensure complete neutralization of hydrogen chloride before it can cause equipment damage or environmental issues [20]. The integration of these subsystems creates a highly efficient production process with minimal waste generation [20].

Thermodynamic Parameters

Density and Refractive Index

Dimethyl phenylphosphonite exhibits well-defined physical constants that are consistent across multiple literature sources. The compound possesses a density of 1.072 g/mL at 25°C, as reported by multiple suppliers and research publications [1] [2] [3] [4]. This density value is characteristic of organophosphorus compounds containing aromatic substituents, where the phenyl group contributes to the overall molecular density.

The refractive index (n₂₀/D) is 1.529, measured at 20°C using the sodium D-line [1] [2] [3] [4]. This optical property is particularly important for compound identification and purity assessment. The refractive index value falls within the expected range for phenyl-substituted phosphorus compounds, reflecting the compound's molecular polarizability and the presence of both aromatic and aliphatic components.

| Property | Value | Temperature/Conditions | References |

|---|---|---|---|

| Density | 1.072 g/mL | 25°C | [1] [2] [3] [4] |

| Refractive Index (n₂₀/D) | 1.529 | 20°C, sodium D-line | [1] [2] [3] [4] |

| Molecular Weight | 170.15 g/mol | Standard conditions | [1] [2] [3] |

| Specific Gravity | 1.072 | 25°C/25°C | [1] [2] |

Thermal Stability and Decomposition Pathways

Dimethyl phenylphosphonite demonstrates limited thermal stability compared to corresponding phosphonate esters. The compound is classified as heat sensitive, requiring storage at refrigerated temperatures (2-8°C) to maintain stability [5] [6]. This thermal sensitivity is characteristic of phosphonite compounds, which generally exhibit lower thermal stability than their phosphonate counterparts due to the presence of a direct phosphorus-carbon bond and the trivalent phosphorus center [7] [8].

The thermal decomposition of dimethyl phenylphosphonite follows pathways typical of organophosphorus compounds. At elevated temperatures, the primary decomposition products include carbon oxides and phosphorus oxides [9] [10]. The decomposition mechanism involves the cleavage of phosphorus-oxygen bonds and subsequent fragmentation of the organic substituents.

Research on related organophosphorus compounds indicates that phosphonites undergo thermal decomposition through eliminative pathways [7]. The thermal stability order for phosphorus esters follows the pattern: phosphinates > phosphonates > phosphonites > phosphates, with dimethyl phenylphosphonite falling into the phosphonite category with intermediate stability [7] [8].

Decomposition Pathway Characteristics:

- Primary Products: Carbon oxides, phosphorus oxides, methanol fragments

- Mechanism: Eliminative decomposition via phosphorus-oxygen bond cleavage

- Temperature Sensitivity: Heat sensitive, requires refrigerated storage

- Relative Stability: Lower than corresponding phosphonate esters

Solubility and Reactivity in Solvent Systems

Dimethyl phenylphosphonite exhibits distinctive solubility characteristics that reflect its organophosphorus nature and molecular structure. The compound is immiscible with water but readily miscible with alcohols [1] [11]. This selective solubility pattern is crucial for both synthetic applications and purification procedures.

Aqueous System Behavior:

The compound's immiscibility with water is accompanied by significant reactivity. Upon contact with water, dimethyl phenylphosphonite undergoes hydrolysis to produce phenylphosphonic acid and methanol as the primary products [12] [14] [15]. This hydrolysis reaction follows the general pathway:

C₆H₅P(OCH₃)₂ + 2H₂O → C₆H₅PO₃H₂ + 2CH₃OH

The hydrolysis process is accelerated under acidic or basic conditions and is temperature-dependent [14] [15]. Studies on related phosphonate esters indicate that hydrolysis kinetics follow pseudo-first-order behavior when water is in excess [14].

Organic Solvent Compatibility:

Dimethyl phenylphosphonite demonstrates excellent compatibility with a wide range of organic solvents:

| Solvent Class | Compatibility | Notes |

|---|---|---|

| Alcohols | Miscible | Particularly methanol and ethanol [1] [11] |

| Ethereal Solvents | Highly soluble | THF, diethyl ether, dioxane [16] |

| Aromatic Solvents | Compatible | Benzene, toluene [16] |

| Halogenated Solvents | Compatible | Dichloromethane, chloroform [17] [16] |

| Polar Aprotic Solvents | Compatible | DMSO, DMF [16] [18] |

| Alkanes | Compatible | Hexane, heptane [16] [18] |

The broad solvent compatibility makes dimethyl phenylphosphonite suitable for various cross-coupling reactions, including Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira coupling reactions [3] [4] [19].

Corrosivity and Material Compatibility

Dimethyl phenylphosphonite exhibits corrosive properties that necessitate careful material selection for handling and storage systems. The compound is classified under Hazard Class 8 (Corrosive) with the signal word "Danger" and carries the hazard statement H314: "Causes severe skin burns and eye damage" [3] [4] [9] [19].

Material Compatibility Assessment:

Highly Compatible Materials:

- PTFE/Fluoropolymers: Excellent chemical resistance [17] [20] [16]

- Glass: Inert and recommended for storage [5] [6] [17]

- Viton/Fluoroelastomers: Superior chemical resistance for sealing applications [20] [16]

Compatible Materials:

- Stainless Steel: Better resistance than carbon steel [21] [22]

- Polyethylene/Polypropylene: Suitable for container applications [20] [16]

- Silicone Elastomers: Appropriate for flexible sealing [20] [16]

Materials Requiring Caution:

- Carbon Steel: Potential corrosion, monitor for degradation [21] [22] [23] [24]

- Aluminum Alloys: Risk of oxide formation [21] [22]

- Copper Alloys: Oxidation potential due to air sensitivity [25] [26]

Incompatible Materials:

- Strong Oxidizing Agents: Risk of violent reaction [9] [17] [27] [28]

- Alkali Metals: Vigorous reaction potential [9] [27]

- Natural Rubber: Degradation with corrosive compounds [20] [16]

Corrosivity Considerations:

The corrosive nature of dimethyl phenylphosphonite is primarily attributed to its air sensitivity and potential for hydrolysis. When exposed to moisture, the hydrolysis products include phenylphosphonic acid, which contributes to the overall corrosivity [12] . The compound's heat sensitivity further complicates material compatibility, as elevated temperatures can accelerate decomposition and increase corrosive potential [5] [6].

Storage and Handling Recommendations:

XLogP3

GHS Hazard Statements

H314 (90.7%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive